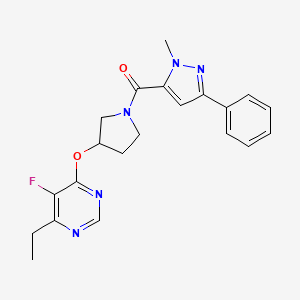
(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule characterized by its unique structural features and multiple functional groups. Its intricate composition makes it a subject of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves a multi-step procedure, starting with the preparation of the core pyrrolidinyl and pyrazolyl moieties. Typical synthetic routes may include:
Formation of Pyrimidinyl Ether: The initial step involves the formation of 6-ethyl-5-fluoropyrimidin-4-yl ether through nucleophilic substitution reactions.
Pyrrolidinylation: The pyrrolidin-1-yl group is introduced via nucleophilic substitution, where 6-ethyl-5-fluoropyrimidin-4-yl ether reacts with a pyrrolidine derivative.
Pyrazolyl Methylation: Finally, the pyrazol-5-yl-methanone derivative is formed through methylation of 1-methyl-3-phenyl-1H-pyrazole with appropriate methylating agents.
Industrial Production Methods: Industrial production typically involves large-scale synthesis in batch reactors. Standard protocols emphasize stringent control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxide derivatives under the influence of oxidizing agents.
Reduction: Reduction reactions might lead to the formation of the corresponding alcohol or amine derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, especially nucleophilic substitutions at the pyrimidinyl and pyrazolyl sites.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) serve as reducing agents.
Substitution: Nucleophilic substitution often employs reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications across multiple fields:
Chemistry: Used as a building block for more complex organic synthesis due to its reactive functional groups.
Biology: It serves as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications, particularly in designing drugs targeting specific enzymes or receptors due to its intricate molecular structure.
Industry: Utilized in the synthesis of specialized polymers or materials with unique chemical properties.
Wirkmechanismus
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound's effects are mediated through interactions at the molecular level, altering the conformation or activity of the target proteins. This modulation can lead to downstream biological effects, making it useful in therapeutic contexts.
Vergleich Mit ähnlichen Verbindungen
When compared to other structurally related compounds, (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone stands out due to its unique combination of functional groups that provide distinct reactivity and application profiles. Similar compounds might include:
(4-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone: Lacks the fluorine substitution and ethyl group, resulting in different chemical properties.
1-phenyl-3-(pyrimidin-4-yloxy)-1H-pyrazole: Different functional group placement affects its reactivity and biological activity.
Eigenschaften
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c1-3-16-19(22)20(24-13-23-16)29-15-9-10-27(12-15)21(28)18-11-17(25-26(18)2)14-7-5-4-6-8-14/h4-8,11,13,15H,3,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUOPHDZJWRTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














